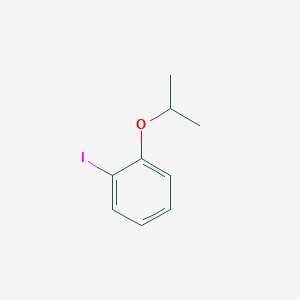

1-Iodo-2-isopropoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Iodo-2-isopropoxybenzene is an organic compound with the molecular formula C9H11IO . It is a derivative of benzene, which is one of the most fundamental structures in organic chemistry .

Synthesis Analysis

The synthesis of this compound involves several steps. One method starts with 4-tert-octylphenol, which undergoes bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction have been studied in detail .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with an iodine atom and an isopropoxy group attached to it . The exact molecular weight of this compound is 261.985443 Da .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used in cross-coupling reactions such as Suzuki-Miyaura, Negishi, and Stille reactions . These reactions involve coupling an aryl halide (like iodobenzene) with an organometallic reagent, leading to the formation of new carbon-carbon bonds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 246.088, a density of 1.5±0.1 g/cm3, and a boiling point of 230.7±19.0 °C at 760 mmHg .Applications De Recherche Scientifique

Oxidizing Reagents

1-Iodo-2-isopropoxybenzene has been utilized in the preparation of 2-iodylphenol ethers, which are hypervalent iodine(V) oxidizing reagents. These ethers can selectively oxidize sulfides to sulfoxides and alcohols to aldehydes or ketones (Koposov et al., 2006).

Chain End Functionalization

In the field of polymer chemistry, this compound has been employed to end-quench TiCl4-catalyzed quasiliving isobutylene polymerizations. This process allows for direct chain-end functionalization, demonstrating its versatility in polymer synthesis (Morgan et al., 2010).

Reactivity Studies with Crown Ethers

Research on the reaction between potassium isopropoxide and 1-iodo-2,4-dinitrobenzene in the presence of crown ethers showed significant formation of 1-isopropoxy-2,4-dinitrobenzene. This study demonstrates the compound's reactivity in the context of nucleophilic-radical pathways (Mariani et al., 1979).

Homogeneous Catalytic Carbonylation

This compound has been used as a substrate in palladium-catalyzed aminocarbonylation, leading to the formation of Weinreb amides under certain conditions. This highlights its application in organic synthesis and catalysis (Takács et al., 2010).

Synthesis of Azepine Derivatives

The compound has been synthesized into cis,exo-1,2,3,4,4a,13b-hexahydro-1,4-methano-5-isopropoxy-9H-tribenzo[b,f]azepine via a palladium-catalyzed strategy. This showcases its utility in the synthesis of complex organic structures (Casnati et al., 2018).

Nonlinear Optical Applications

The growth and characterization of 1-iodo-3-nitrobenzene, a related compound, indicate potential applications in nonlinear optical fields. This could suggest possible similar applications for this compound (Kumar et al., 2016).

Safety and Hazards

1-Iodo-2-isopropoxybenzene is considered hazardous. It can cause skin irritation and serious eye irritation. It is toxic if inhaled and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment is advised when handling this chemical .

Propriétés

IUPAC Name |

1-iodo-2-propan-2-yloxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXUAZVWPIWITF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857335-90-1 |

Source

|

| Record name | 1-iodo-2-(propan-2-yloxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-{[4-(furan-3-yl)thiophen-2-yl]methyl}carbamate](/img/structure/B2780881.png)

![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2780883.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-3-(propane-1-sulfonamido)phenyl]propanamide](/img/structure/B2780886.png)

![5-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2780887.png)

![3,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2780888.png)

![1,3-dimethyl-8-(3-((4-methylbenzyl)oxy)phenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2780890.png)

![8-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2780893.png)

![(6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2780896.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(4-methoxypiperidin-1-yl)benzamide](/img/structure/B2780900.png)